PTI-1
CAS No.: 1400742-46-2
Cat. No.: VC0164159
Molecular Formula: C21H29N3S
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1400742-46-2 |
|---|---|
| Molecular Formula | C21H29N3S |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine |
| Standard InChI | InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 |
| Standard InChI Key | PCNLLVFKBKMRDB-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC |
Introduction
PTI-1 as a Synthetic Cannabinoid
Chemical Structure and Properties
PTI-1, also known as SGT-48, is an indole-based synthetic cannabinoid that contains a thiazole group, making it relatively unique among synthetic cannabinoids. The compound has a molecular formula of C21H29N3S and a molecular weight of 355.54 g/mol . The IUPAC name for PTI-1 is N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine, though it is also referred to as N,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine in some sources .
The structure of PTI-1 includes a 1-pentyl-indole core that is common among potent agonists of the central cannabinoid (CB1) receptor, suggesting its potential psychoactive properties . The compound's CAS number is 1400742-46-2, and it is closely related to another synthetic cannabinoid called PTI-2 .
Table 1. Chemical Properties of PTI-1
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3S |
| Molecular Weight | 355.54 g/mol |
| CAS Number | 1400742-46-2 |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, PBS (pH 7.2): 10 mg/ml |
| Storage Recommendation | Store at -20°C |
Structural Relationships and Classification
PTI-1 belongs to a class of compounds that may be viewed as simplified analogues of indole-3-heterocycle compounds. These compounds were originally developed by Organon and subsequently further researched by Merck . The inclusion of the thiazole group in its structure makes PTI-1 distinctive among synthetic cannabinoids, as relatively few compounds in this category contain this particular functional group .
The 1-pentyl-indole structure found in PTI-1 is significant because this structural feature is present in many potent agonists of the central cannabinoid (CB1) receptor, suggesting that PTI-1 likely possesses significant psychoactive properties similar to other synthetic cannabinoids . This structural characteristic has important implications for its pharmacological activity and potential for misuse.
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 2.551 mL | 12.7551 mL | 25.5102 mL |
| 5 mM | 0.5102 mL | 2.551 mL | 5.102 mL |
| 10 mM | 0.2551 mL | 1.2755 mL | 2.551 mL |
PTI-1 as a Prostatic Tumor Induced Gene
Molecular Characteristics and Function
In oncology research, PTI-1 refers to Prostatic tumor induced gene-1, which is described as a mutated human EF-1a (elongation factor 1-alpha) and is considered a putative prostatic carcinoma tumor-inducing oncogene . This gene shows differential expression patterns between prostatic cancer tissue and benign prostatic hyperplasia, suggesting its potential role in carcinogenesis or as a biomarker for diagnostic purposes.
Expression in Prostatic Tissues
Research has investigated PTI-1 expression in various prostatic tissues using in situ PCR techniques. A significant study evaluated PTI-1 expression in 32 cases of prostatic carcinoma with prostatic intraepithelial neoplasia (PIN), 20 cases of benign hyperplasia, 10 cases of high-grade transitional cell carcinoma, and 10 cases of colon cancer for control purposes .
The results demonstrated that PTI-1 was expressed in 50% of prostatic carcinoma cases, 41% of prostatic intraepithelial neoplasia cases, and only 10% of benign hyperplasia and colon cancer cases. Notably, no expression was observed in transitional cell carcinoma. These differences in expression rates were statistically significant (p < 0.05) .
Table 3. PTI-1 Expression Rates in Different Tissue Types
| Tissue Type | PTI-1 Expression Rate |
|---|---|
| Prostatic Carcinoma | 50% |
| Prostatic Intraepithelial Neoplasia | 41% |
| Benign Prostatic Hyperplasia | 10% |
| Colon Cancer | 10% |
| Transitional Cell Carcinoma | 0% |
Correlation with Cancer Staging
The expression of PTI-1 in prostatic carcinoma showed a correlation with disease staging. Specifically, PTI-1 was expressed in 43.8% (7/16) of stage II cases, 50.0% (5/10) of stage III cases, and 66.7% (4/6) of stage IV cases, indicating a potential relationship between PTI-1 expression and disease progression or severity .
This staged expression pattern suggests that PTI-1 may play a role in tumor progression and could potentially serve as a biomarker for disease advancement. The expression pattern in PIN (prostatic intraepithelial neoplasia) was similar to that observed in prostatic carcinoma, which is significant because PIN is considered a precursor lesion to prostatic carcinoma .
Comparison with PSA as a Biomarker
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